1,3-Naphthalenedisulfonic acid, 7-amino-, potassium salt
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Overview
Description
1,3-Naphthalenedisulfonic acid, 7-amino-, potassium salt is a chemical compound with the molecular formula C10H8KNO6S2 · H2O. It is commonly used as a reagent in various scientific applications, particularly in fluorescence labeling of carbohydrates. This compound is known for its high solubility in water and its ability to form stable Schiff bases with reducing sugars .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 1,3-Naphthalenedisulfonic acid, 7-amino-, potassium salt typically involves the sulfonation of 1,3-naphthalenediol followed by nitration and subsequent reduction to introduce the amino group. The final step involves the neutralization with potassium hydroxide to form the potassium salt .
Industrial Production Methods
In industrial settings, the disodium or dipotassium salt of 2-hydroxynaphthalene-6,8-disulfonic acid is heated with excess aqueous ammonia and ammonium bisulfite at 185°C for 18 hours. This process yields the desired 7-amino derivative, which is then converted to the potassium salt .
Chemical Reactions Analysis
Types of Reactions
1,3-Naphthalenedisulfonic acid, 7-amino-, potassium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The sulfonic acid groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Reagents like alkyl halides and aryl halides can be used for substitution reactions.
Major Products Formed
Oxidation: Naphthoquinones
Reduction: Amino derivatives
Substitution: Various substituted naphthalene derivatives
Scientific Research Applications
1,3-Naphthalenedisulfonic acid, 7-amino-, potassium salt has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent labeling reagent for carbohydrates, enabling the study of glycosylation patterns and carbohydrate-protein interactions.
Biology: Employed in the analysis of glycosyltransferase activity through capillary electrophoresis and mass spectrometry.
Medicine: Utilized in the development of diagnostic assays for detecting specific carbohydrate structures in biological samples.
Industry: Applied in the production of dyes and pigments due to its ability to form stable color complexes.
Mechanism of Action
The primary mechanism of action for 1,3-Naphthalenedisulfonic acid, 7-amino-, potassium salt involves the formation of Schiff bases with reducing sugars. This reaction occurs at the reducing termini of oligosaccharides, forming a stable fluorescent product. The Schiff base can be further stabilized by reduction with sodium cyanoborohydride, enhancing its fluorescence properties .
Comparison with Similar Compounds
Similar Compounds
- 2-Naphthylamine-6,8-disulfonic acid monopotassium salt
- 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid monosodium salt
- 8-Octanoyloxypyrene-1,3,6-trisulfonic acid trisodium salt
Uniqueness
1,3-Naphthalenedisulfonic acid, 7-amino-, potassium salt is unique due to its specific fluorescence properties and its ability to form stable Schiff bases with reducing sugars. This makes it particularly valuable in the study of carbohydrate chemistry and glycosylation patterns .
Properties
IUPAC Name |
dipotassium;7-aminonaphthalene-1,3-disulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO6S2.2K/c11-7-2-1-6-3-8(18(12,13)14)5-10(9(6)4-7)19(15,16)17;;/h1-5H,11H2,(H,12,13,14)(H,15,16,17);;/q;2*+1/p-2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILCCKGWFMOINFU-UHFFFAOYSA-L |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C(C=C(C=C21)S(=O)(=O)[O-])S(=O)(=O)[O-])N.[K+].[K+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7K2NO6S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
86-65-7 (Parent) |
Source
|
Record name | 1,3-Naphthalenedisulfonic acid, 7-amino-, potassium salt (1:?) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079873351 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
379.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79873-35-1 |
Source
|
Record name | 1,3-Naphthalenedisulfonic acid, 7-amino-, potassium salt (1:?) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079873351 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Naphthalenedisulfonic acid, 7-amino-, potassium salt (1:?) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
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